molecular formula C12H11N3O4 B2585643 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide CAS No. 303986-66-5

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide

Cat. No.: B2585643
CAS No.: 303986-66-5
M. Wt: 261.23 g/mol
InChI Key: BPMHNWKWHJOWKP-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₁₂N₄O₃
  • Molecular Weight : 248.25 g/mol

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, studies on related benzimidazole derivatives have shown high radical scavenging capabilities, particularly in assays such as DPPH and ABTS. These properties are crucial for mitigating oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B85.00 ± 1.2010.50 ± 1.50
Compound C78.50 ± 0.9015.00 ± 3.00

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines. For example, drug-loaded micelles containing similar imidazolidinone derivatives demonstrated enhanced antiproliferative effects against breast cancer cells (MDA-MB-231), indicating a promising therapeutic avenue.

Case Study : A study found that the incorporation of the compound into micelles led to significant cytotoxicity in cancer cells while sparing non-cancerous cells (MCF-10A), highlighting its selective action.

The proposed mechanism for the biological activity of this compound involves:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases.

Research Findings

Several studies have reported on the biological activities associated with similar compounds:

  • Antioxidant Studies : A series of benzimidazole derivatives were tested for their antioxidant potential using DPPH and ABTS assays, demonstrating significant inhibition rates comparable to standard antioxidants like Trolox.
  • Cytotoxicity Assays : Compounds with structural similarities exhibited varying degrees of cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that favors certain substitutions.
  • In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor growth in xenograft models when administered at specific dosages.

Properties

IUPAC Name

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c13-9(16)7-15-11(18)10(17)14(12(15)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMHNWKWHJOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331961
Record name 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303986-66-5
Record name 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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